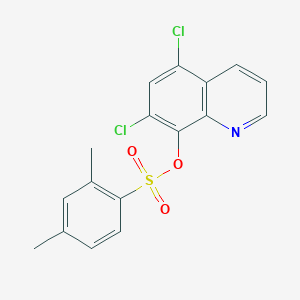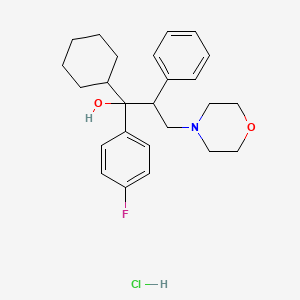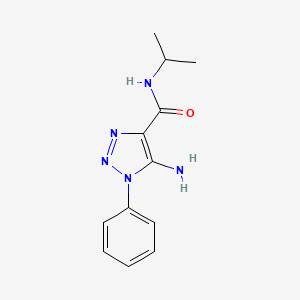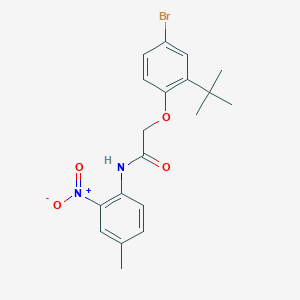
5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate is a compound that may be involved in complex chemical processes and has potential relevance in various chemical reactions and studies. Its detailed synthesis and properties provide insight into its applications in chemical research.
Synthesis Analysis
The synthesis of related quinolinyl-based compounds involves reactions of sodium salts of quinolinol with metal dichlorides, as seen in the synthesis of dimethyltin(IV) 5-[(E)-2-(aryl)-1-diazenyl)quinolin-8-olates (Basu Baul et al., 2013). Such reactions typically involve careful control of molar ratios and solvents to achieve the desired product.
Molecular Structure Analysis
The molecular structures of quinoline derivatives are often characterized by techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, structures of dimethyltin(IV) complexes of quinolinolates were determined using these methods, revealing cis-octahedral and trigonal bipyramidal coordination geometries around the tin atom (Basu Baul et al., 2013).
Chemical Reactions and Properties
Quinolinyl-based compounds like 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate can participate in various chemical reactions, forming complex with metals and showing significant antimicrobial activities. For example, novel quinolinol derivatives synthesized showed higher antimicrobial activity compared to their metal complexes (Patel et al., 2011).
Physical Properties Analysis
The physical properties of such compounds are often elucidated through spectroscopic techniques and crystallography. The study of 2-ammonio-5-chloro-4-methylbenzenesulfonate, an intermediate in the synthesis of similar azo pigments, used single-crystal data to confirm its zwitterionic form (Bekö et al., 2012).
Chemical Properties Analysis
Quinolinyl derivatives exhibit a range of chemical behaviors, including interactions in coordination complexes and potential use in catalysis. For instance, half-titanocene dichlorides of quinolinolates showed high activity in ethylene polymerization (Huang et al., 2011).
Safety and Hazards
The safety and hazards of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate are not well-documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Wirkmechanismus
Target of Action
The primary target of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate is bacterial cells . The compound is a synthetic antimicrobial agent .
Mode of Action
It is known to interact with bacterial cells, potentially disrupting their normal functions .
Pharmacokinetics
It is slightly soluble in chloroform, DMSO, and methanol when heated and treated with ultrasound . This solubility profile may influence the compound’s bioavailability.
Result of Action
The result of the action of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate is the inhibition of bacterial growth . This makes it effective in treating conditions like dandruff and seborrheic dermatitis when added to shampoos .
Action Environment
The action, efficacy, and stability of 5,7-dichloro-8-quinolinyl 2,4-dimethylbenzenesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which can in turn influence its bioavailability and efficacy . The compound is also light-sensitive, which can affect its stability .
Eigenschaften
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-6-15(11(2)8-10)24(21,22)23-17-14(19)9-13(18)12-4-3-7-20-16(12)17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOGFZHSVIDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)
![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)


![4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)
![N~1~-(2-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5100393.png)

![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)

![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)

![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)